2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
Molecular Formula |
C20H15BrN2O |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H15BrN2O/c21-15-12-10-14(11-13-15)19-22-18-9-5-4-8-17(18)20(24)23(19)16-6-2-1-3-7-16/h1-13,19,22H |
InChI Key |
JETKMWDHGSLLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-bromobenzaldehyde with anthranilic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the quinazolinone ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. The compound 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been evaluated for its effectiveness against various bacterial and fungal strains.
Case Study :
A study synthesized several quinazolinone derivatives and tested their antimicrobial activity using the agar diffusion method against strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited substantial antibacterial effects comparable to standard antibiotics .
Data Table: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Standard Antibiotic | Staphylococcus aureus | 20 |
| Standard Antibiotic | Escherichia coli | 18 |
Anticancer Activity
Quinazolinones are known for their potential anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation.
Mechanism of Action :
The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For instance, related compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study :
In vitro studies on quinazolinone derivatives revealed that one compound exhibited an IC50 value of 0.35 µM against EGFR, indicating strong inhibitory effects on cancer cell growth. This suggests that this compound may have similar or enhanced potency .
Data Table: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.45 |
| This compound | HeLa | 0.50 |
| Standard Chemotherapeutic Agent | MCF-7 | 0.30 |
| Standard Chemotherapeutic Agent | HeLa | 0.25 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects.
Research Findings :
Studies have indicated that certain quinazolinones can reduce inflammation in animal models. For example, compounds tested in carrageenan-induced paw edema models showed significant reductions in swelling compared to control groups .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Comparisons
Key Observations :
- This is attributed to bromine’s larger atomic size and stronger van der Waals interactions .
- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (3d: 204–205°C) exhibit higher melting points than brominated derivatives due to enhanced hydrogen bonding .
- Synthetic Efficiency : The target compound’s high yield (94–95%) surpasses analogs like 2h (58% yield) with bulky 4-(methylsulfonyl)phenyl groups .
Anti-Tubercular Activity :
Larvicidal Activity :
- 4-Fluorophenyl derivative 3j (Ev8) demonstrated activity against Anopheles arabiensis larvae (LC₅₀ = 12.5 ppm), suggesting halogen position impacts efficacy .
Anti-Inflammatory Potential:
Spectral and Reactivity Differences
- IR Spectroscopy : The target compound’s C=O stretch (1632 cm⁻¹) aligns with analogs like 2j (1632 cm⁻¹), but differs from methoxy derivatives (e.g., 3d: 1615 cm⁻¹) due to electronic effects .
- NMR Shifts : The 4-bromophenyl group deshields adjacent protons (δ 7.45–7.58 ppm in 1H NMR) more significantly than fluorine or methoxy groups .
Q & A
Q. What are the optimized synthetic routes for 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one?
The compound is synthesized via a three-component reaction involving isatoic anhydride (5.0 mmol), aniline (1.0 eq), and 4-bromobenzaldehyde (1.0 eq) in acetonitrile, catalyzed by CMPI (1.0 eq). The reaction proceeds at room temperature, yielding a white solid with 94% efficiency. Key characterization includes IR (νmax: 3288, 2879, 1386 cm⁻¹) and HRMS (m/z: 369 [M+H]⁺) . Alternative methods employ Mukaiyama’s reagent under metal-free conditions for scalable synthesis .
Q. How is the compound characterized using spectroscopic techniques?
- 1H NMR (300 MHz, CDCl₃): δ 8.02 (d, J=7.7 Hz, 1H), 7.51 (d, J=8.4 Hz, 1H), 7.35–7.16 (m, aromatic protons), 6.39 (s, 1H, NH), 5.23 ppm (s, 1H, CH) .
- 13C NMR (75 MHz): δ 161.9 (C=O), 144.6–114.1 ppm (aromatic carbons), 69.2 ppm (CH) .
- HRMS : m/z 369.05501 [M+H]⁺ (calculated: 369.05560) confirms molecular formula C₂₀H₁₅BrN₂O .
Q. What are the common chemical reactions involving the dihydroquinazolinone core?
The compound undergoes nucleophilic substitution at the bromophenyl group and oxidation of the dihydroquinazolinone ring to form quinazolinone derivatives. Reactions with thiols or amines under basic conditions yield substituted analogs .
Advanced Research Questions
Q. What catalytic systems enhance the efficiency and sustainability of synthesis?
Ionic liquid-functionalized titanomagnetite nanoparticles (Fe₃-xTiₓO₄ MNPs) are reported to improve yields (up to 92%) and enable catalyst reuse for >5 cycles without significant activity loss. Green methods using polyaniline-supported ZnO nanocomposites achieve 89% yield under solvent-free conditions .
Q. How is the crystal structure resolved, and what insights does it provide?
Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell parameters:
Q. What computational methods model the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict electrophilic reactivity at the C4 position of the dihydroquinazolinone ring. HOMO-LUMO gaps (ΔE = 4.2 eV) suggest potential for charge-transfer interactions in materials science .
Q. How do structural modifications impact biological activity?
Derivatives with electron-withdrawing groups (e.g., nitro or chloro) at the 4-position of the phenyl ring show enhanced anti-inflammatory activity (IC₅₀ = 18 µM in COX-2 inhibition assays). The bromophenyl moiety improves binding affinity to hydrophobic enzyme pockets .
Q. What analytical challenges arise in distinguishing diastereomers or tautomers?
Chiral HPLC (Chiralpak IA column, hexane:isopropanol = 80:20) resolves enantiomers of N-methyl derivatives. Variable-temperature NMR (VT-NMR) at 298–343 K monitors tautomeric shifts between keto-enol forms .
Q. How is the compound’s stability assessed under varying pH and temperature?
Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. Degradation products include hydrolyzed quinazolinone and debrominated analogs, identified via LC-MS .
Q. What role does the bromine atom play in cross-coupling reactions?
The bromophenyl group undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to generate biaryl derivatives. Turnover numbers (TON) reach 1,200 with <2% homocoupling byproducts .
Methodological Guidelines
- Synthetic Optimization : Prioritize CMPI or ionic liquid catalysts for high yields. Monitor reaction progress via TLC (ethyl acetate:hexane = 1:3) .
- Crystallization : Use slow evaporation of DCM/hexane (1:5) to obtain X-ray-quality crystals .
- Biological Assays : Evaluate COX-2 inhibition using ELISA kits (human recombinant enzyme, IC₅₀ values normalized to celecoxib) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
